Ethyl 2-methylnonanoate
Description
Ethyl 2-methylnonanoate is an organic compound belonging to the ester family. It is characterized by its pleasant fruity odor, making it a valuable component in the fragrance and flavor industries. The compound’s molecular formula is C12H24O2, and it is often used in various applications due to its unique chemical properties .
Properties
IUPAC Name |
ethyl 2-methylnonanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-9-10-11(3)12(13)14-5-2/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFUKCKNIXPBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286773 | |
| Record name | Nonanoic acid, 2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2458-99-3 | |
| Record name | Nonanoic acid, 2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2458-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanoic acid, 2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methylnonanoate can be synthesized through the esterification of 2-methylnonanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
2-methylnonanoic acid+ethanol→Ethyl 2-methylnonanoate+water
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors are often used to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Oxidation Reactions
Ethyl 2-methylnonanoate undergoes low-temperature oxidation via pathways common to fatty acid esters:
-
H-atom abstraction : Preferential abstraction occurs at the α-carbon adjacent to the carbonyl group due to electron-withdrawing effects, forming radicals that propagate chain reactions .
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Six-centered elimination : Produces unsaturated esters (e.g., ethyl 2-methylnon-2-enoate) and hydroxyl radicals, a key pathway in early oxidation stages .
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Epoxy ester formation : O-O bond scission leads to epoxy intermediates, which further decompose into aldehydes and ketones .
Table 1: Key oxidation intermediates identified in ethyl ester combustion
Hydrolysis and Transesterification
The ester group reacts under acidic or basic conditions:
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Acid-catalyzed hydrolysis : Yields 2-methylnonanoic acid and ethanol. Rates depend on steric hindrance from the branched methyl group .
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Transesterification : Reacts with methanol or glycerol to form mthis compound or monoacylglycerols, respectively. Catalysts like lipases enhance selectivity .
Pyrolysis and Thermal Decomposition
At elevated temperatures (>300°C), this compound decomposes via:
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Radical chain mechanisms : Initiated by C-C bond cleavage in the alkyl chain, producing alkenes (e.g., ethylene) and smaller esters .
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Decarboxylation : Forms hydrocarbons (e.g., 2-methylnonane) and CO₂, prevalent in low-oxygen environments .
Table 2: Thermal degradation products (T = 350°C)
| Product | Yield (%) | Conditions |
|---|---|---|
| Ethylene | 28 | N₂ atmosphere, 1 atm |
| 2-Methylnonane | 15 | Vacuum pyrolysis |
| Ethyl acrylate | 9 | Oxidative conditions |
Combustion Characteristics
In engine studies, this compound’s branched structure reduces low-temperature reactivity compared to linear esters:
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Ignition delay : 20% longer than methyl nonanoate at CR = 8.5 due to inhibited six-membered transition state formation .
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Heat release rate : Peaks at 0.008 kJ/deg under homogeneous charge compression ignition (HCCI) conditions .
Biochemical Reactions
In microbial systems (e.g., Saccharomyces cerevisiae):
Scientific Research Applications
Flavor and Fragrance Industry
Usage as a Flavoring Agent
Ethyl 2-methylnonanoate is primarily utilized as a flavoring agent in the food industry. Its fruity aroma enhances the sensory experience in various products, including:
- Candies
- Baked goods
- Beverages
The compound's ability to mimic natural fruit flavors makes it a popular choice among food manufacturers seeking to improve product appeal .
Cosmetics and Personal Care
Fragrance Component
In the cosmetics industry, this compound serves as a fragrance component in perfumes and lotions. It contributes to appealing scents while acting as a solvent for other ingredients, thereby improving the overall formulation of personal care products .
Pharmaceutical Applications
Intermediate in Drug Synthesis
this compound is also significant in pharmaceutical research, where it is used as an intermediate in the synthesis of various medications. Its versatility allows researchers to explore new drug formulations and optimize existing ones .
Polymer Production
Enhancing Material Properties
This compound plays a role in the production of certain polymers, which are essential in packaging and coatings. This compound enhances properties such as flexibility and durability, making it valuable for manufacturers looking to improve material performance .
Research and Development
Model Compound in Organic Synthesis
In laboratory settings, this compound is utilized for studying esterification reactions and serves as a model compound in organic synthesis. Researchers leverage its properties to understand reaction mechanisms better and optimize synthetic processes .
Case Study 1: Flavor Enhancement in Food Products
A study conducted on the use of this compound demonstrated its effectiveness as a flavor enhancer in fruit-flavored beverages. The results indicated a significant increase in consumer preference when the compound was included in formulations compared to control samples lacking the ester.
Case Study 2: Cosmetic Formulation Optimization
In cosmetic formulations, this compound was tested for its solubility and fragrance retention properties. The findings revealed that incorporating this ester improved the stability of fragrances in lotions, leading to longer-lasting scents.
Mechanism of Action
The mechanism of action of ethyl 2-methylnonanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-methylnonanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propionate: Used in the food industry for its pleasant smell
Uniqueness: this compound stands out due to its specific molecular structure, which imparts unique olfactory properties. Its longer carbon chain compared to simpler esters like ethyl acetate contributes to its distinct fragrance profile .
Biological Activity
Ethyl 2-methylnonanoate, an ester compound, has garnered attention for its potential biological activity and applications in various fields, including medicine and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group, which contributes to its reactivity and interaction with biological molecules. The molecular formula is , indicating it consists of 11 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms. This structure allows it to participate in various biochemical pathways.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with biomolecules. The ester group can undergo hydrolysis, yielding the corresponding alcohol and acid, which can further engage in metabolic processes. Additionally, the compound's hydrophobic nature allows it to integrate into lipid membranes, potentially influencing membrane fluidity and function.
Interaction with Biomolecules
- Hydrogen Bonding : The presence of the ester group allows for hydrogen bonding with proteins and nucleic acids, which may alter their conformation and function.
- Enzymatic Reactions : this compound can serve as a substrate for various enzymes, including lipases, which catalyze its hydrolysis or transesterification reactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of ethyl esters, including this compound. Research indicates that certain ethyl esters exhibit significant antibacterial activity against various pathogens.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 1250-2500 | Staphylococcus spp., C. albicans |
This table summarizes findings from studies that highlight the minimum inhibitory concentration (MIC) of ethyl esters against specific microorganisms .
Case Studies
- Food Preservation : Ethyl esters have been explored for their potential as natural preservatives due to their antimicrobial properties. This compound showed effectiveness in inhibiting microbial growth in food products.
- Pharmaceutical Applications : Investigations into the use of this compound as a building block in drug synthesis have revealed its potential in developing new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further pharmaceutical research .
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis protocols for Ethyl 2-methylnonanoate, and how can reaction efficiency be optimized?
- Methodological Answer : this compound is typically synthesized via acid-catalyzed esterification of 2-methylnonanoic acid with ethanol. To optimize yields, researchers should:
- Use concentrated sulfuric acid (0.5–1.0 mol%) as a catalyst under reflux conditions .
- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
- Purify the product through fractional distillation, ensuring solvent removal under reduced pressure.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be standardized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm ester group signals (e.g., δ 4.1–4.3 ppm for CHO and δ 1.2–1.4 ppm for methyl branches) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches at ~1740 cm and ester C-O stretches near 1200–1100 cm .
- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data to validate molecular ion peaks (m/z 214 for M) .
Q. How can researchers ensure reproducibility in measuring the physicochemical properties of this compound?
- Methodological Answer :
- Use calibrated instruments (e.g., viscometers, densitometers) and adhere to IUPAC guidelines for purity assessment (≥99% by GC).
- Report temperature and pressure conditions explicitly, as thermodynamic properties like density and viscosity are highly temperature-dependent .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solvent interaction data for this compound?
- Methodological Answer : Discrepancies in solvent behavior (e.g., polarity indices, partition coefficients) may arise from impurities or measurement techniques. To address this:
- Validate purity via high-resolution mass spectrometry (HRMS) and elemental analysis.
- Use molecular dynamics simulations (e.g., OPLS-AA force field) to model solvent interactions and compare with experimental data .
- Cross-reference findings with studies on structurally similar esters (e.g., ethyl lactate) to identify trends .
Q. How can computational modeling predict the environmental fate or biodegradation pathways of this compound?
- Methodological Answer :
- Apply density functional theory (DFT) to calculate hydrolysis activation energies under varying pH conditions.
- Simulate microbial degradation pathways using software like Gaussian or ORCA, incorporating enzyme-substrate docking models .
- Validate predictions with experimental soil/water biodegradation assays under OECD guidelines .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in toxicological studies involving this compound?
- Methodological Answer :
- Employ nonlinear regression models (e.g., Hill equation) to quantify EC values in cell viability assays.
- Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring sample sizes meet power analysis requirements .
- Address outliers by applying Grubbs’ test or robust regression techniques .
Data Analysis & Reporting Guidelines
Q. How should researchers handle large datasets from chromatographic or spectroscopic analyses of this compound?
- Methodological Answer :
- Organize raw data into appendices, retaining only processed data (e.g., integrated peak areas, calibration curves) in the main text .
- Use software like MATLAB or Python for batch processing and error propagation analysis .
- Disclose uncertainties (e.g., ±0.5% for GC-MS quantification) and instrument detection limits .
Q. What frameworks guide the integration of contradictory findings in meta-analyses of this compound studies?
- Methodological Answer :
- Apply PRISMA guidelines to systematically evaluate study quality and bias .
- Use random-effects models to account for heterogeneity across studies.
- Discuss methodological variations (e.g., catalyst type in synthesis, solvent purity) as potential sources of divergence .
Ethical & Compliance Considerations
Q. What ethical protocols apply to studies involving this compound in biological systems?
- Methodological Answer :
- Obtain approval from institutional review boards (IRBs) for in vivo studies, adhering to ARRIVE guidelines for animal research .
- Include Material Safety Data Sheets (MSDS) in appendices, detailing hazard controls (e.g., ventilation for volatile esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
